3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid
CAS No.:
Cat. No.: VC17730751
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO4 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
| Standard InChI | InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24) |
| Standard InChI Key | ALHPEVGGGAQSCG-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s systematic IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid, reflects its structural components:
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An Fmoc group at the N-terminus for temporary amine protection during synthesis.
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A hex-5-ynoic acid backbone featuring a terminal alkyne at the δ-position.
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A carboxylic acid group at the C-terminus for peptide bond formation.
Molecular Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>NO<sub>4</sub> | |
| Molecular Weight | 349.4 g/mol | |
| Canonical SMILES | C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| InChIKey | ALHPEVGGGAQSCG-UHFFFAOYSA-N |
The alkyne group (C≡C) at position 5 provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves sequential protection and functionalization steps:
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Fmoc Protection: The primary amine of 3-aminohex-5-ynoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.
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Backbone Modification: The alkyne moiety is introduced via alkylation or through pre-functionalized building blocks.
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Purification: Reverse-phase HPLC or column chromatography ensures >95% purity, as noted in commercial specifications.
Analytical Characterization
Quality control employs:
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Mass Spectrometry (MS): Confirms molecular weight (m/z 349.4).
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR resolves peaks for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and alkyne protons (δ 2.0–2.5 ppm).
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group serves as a temporary protecting group, allowing iterative deprotection (via piperidine) and coupling cycles. The alkyne enables post-synthetic modifications, such as:
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Conjugation to Azide-Tagged Molecules: Fluorescent dyes, polyethylene glycol (PEG), or biotin for functionalization.
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Site-Specific Labeling: Enables precise attachment of probes without disrupting peptide folding.
Comparative Advantages Over Other Derivatives
Unlike the alkene-containing analog (R)-3-((Fmoc-amino)hex-5-enoic acid (C<sub>21</sub>H<sub>21</sub>NO<sub>4</sub>), the alkyne’s higher reactivity in click chemistry expands its utility in diverse bioconjugation workflows.
Role in Click Chemistry
Mechanism of CuAAC
The terminal alkyne reacts with azides in the presence of Cu(I) catalysts to form stable 1,4-disubstituted triazoles:
This reaction is quantitative, bioorthogonal, and compatible with aqueous environments.
Case Studies
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Drug Delivery Systems: Alkyne-functionalized peptides conjugate with azide-modified liposomes for targeted delivery.
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Surface Functionalization: Immobilizes peptides on azide-coated biosensors or nanomaterials.
Recent Research Developments
Peptide Macrocyclization
Incorporating this compound into peptide backbones facilitates macrocyclization via intramolecular click reactions, enhancing proteolytic stability and target affinity.
Hybrid Biomaterials
Researchers have synthesized peptide-polymer hybrids by conjugating alkyne-bearing peptides to azide-functionalized hydrogels, enabling tunable mechanical properties for tissue engineering.
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